2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)-N’-(1-(1,1’-biphenyl)-4-ylethylidene)acetohydrazide
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 1,4-bis(1H-benzimidazol-2-yl)benzene
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H15N5OS2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-ethylthiourea |
InChI |
InChI=1S/C12H15N5OS2/c1-2-13-11(19)17-16-10(18)7-20-12-14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3,(H,14,15)(H,16,18)(H2,13,17,19) |
InChI Key |
TUEDXKYOMFHLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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